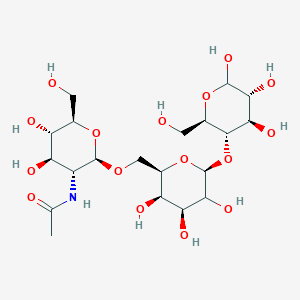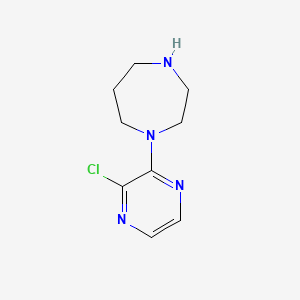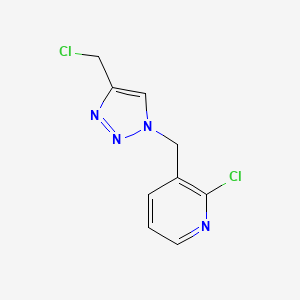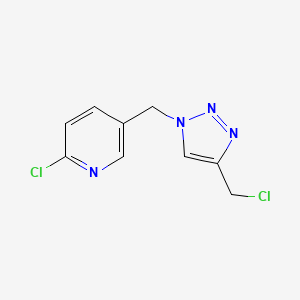
6'-N-Acetylglucosaminyllactose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-N-Acetylglucosaminyllactose is a complex oligosaccharide found in various biological sources, including human and animal milk. It is composed of glucose, galactose, and N-acetylglucosamine units, forming a unique structure that plays a significant role in various biological processes. This compound is particularly noted for its presence in human milk, where it contributes to the development of the infant gut microbiota and immune system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6’-N-Acetylglucosaminyllactose typically involves enzymatic methods due to the complexity of its structure. One common approach is the use of β-N-acetylglucosaminidase enzymes, which catalyze the transfer of N-acetylglucosamine to lactose. This reaction is carried out under controlled conditions, including specific pH and temperature settings, to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 6’-N-Acetylglucosaminyllactose can be achieved through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overexpress the necessary enzymes, facilitating the large-scale synthesis of the compound. The product is then purified using techniques such as chromatography to obtain the desired purity .
化学反応の分析
Types of Reactions: 6’-N-Acetylglucosaminyllactose undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. Hydrolysis reactions break down the compound into its monosaccharide components, while glycosylation reactions involve the addition of sugar moieties to the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include acids and bases for hydrolysis, and glycosyltransferases for glycosylation. The reactions are typically carried out under mild conditions to preserve the integrity of the oligosaccharide structure .
Major Products: The major products formed from these reactions include glucose, galactose, and N-acetylglucosamine. These monosaccharides can be further utilized in various biochemical pathways or as building blocks for other complex carbohydrates .
科学的研究の応用
6’-N-Acetylglucosaminyllactose has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model substrate to study enzymatic reactions involving glycosidic bonds. It also serves as a precursor for the synthesis of other complex carbohydrates .
Biology: In biological research, 6’-N-Acetylglucosaminyllactose is studied for its role in cell signaling and recognition processes. It is also used to investigate the interactions between oligosaccharides and proteins, such as lectins .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in modulating the immune system and promoting gut health. It is also being investigated as a potential prebiotic, supporting the growth of beneficial gut bacteria .
Industry: In the industrial sector, 6’-N-Acetylglucosaminyllactose is used in the production of functional foods and nutraceuticals. Its prebiotic properties make it a valuable ingredient in infant formulas and dietary supplements .
作用機序
The mechanism of action of 6’-N-Acetylglucosaminyllactose involves its interaction with specific receptors and enzymes in the body. It binds to lectins and other carbohydrate-binding proteins, influencing various cellular processes such as cell adhesion, signaling, and immune responses . Additionally, its prebiotic effects are mediated through the selective stimulation of beneficial gut bacteria, which in turn produce short-chain fatty acids and other metabolites that support gut health .
類似化合物との比較
- 2’-Fucosyllactose
- Lacto-N-tetraose
- Lacto-N-neotetraose
- 3’-Sialyllactose
- 6’-Sialyllactose
Each of these compounds has distinct biological roles and applications, highlighting the diversity and complexity of oligosaccharides in biological systems .
特性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO16/c1-5(24)21-9-12(27)10(25)6(2-22)35-19(9)33-4-8-11(26)13(28)16(31)20(36-8)37-17-7(3-23)34-18(32)15(30)14(17)29/h6-20,22-23,25-32H,2-4H2,1H3,(H,21,24)/t6-,7-,8-,9-,10-,11+,12-,13+,14-,15-,16?,17-,18?,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKPSCNNYKSPHN-AXIOKSCWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H](C([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)


![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)
![6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434396.png)



![[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate](/img/structure/B1434403.png)




![N-(2-methoxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434413.png)
